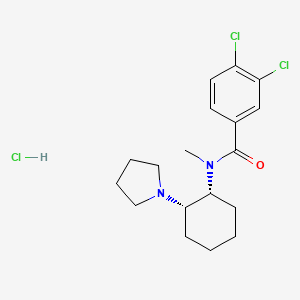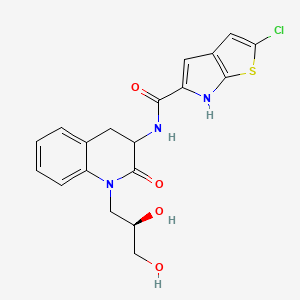
GPi 688
Descripción general
Descripción
GPi 688 es un potente inhibidor de la fosforilasa de glucógeno, oralmente activo, una enzima que desempeña un papel crucial en el metabolismo del glucógeno. Este compuesto ha mostrado un potencial significativo en la inhibición de la hiperglucemia mediada por glucagón, convirtiéndolo en una herramienta valiosa en la investigación de la diabetes .
Aplicaciones Científicas De Investigación
GPi 688 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para estudiar la inhibición de la fosforilasa de glucógeno y sus efectos en el metabolismo del glucógeno.
Biología: Ayuda a comprender el papel de la fosforilasa de glucógeno en los procesos celulares.
Medicina: Potencial agente terapéutico para el manejo de la hiperglucemia y la diabetes.
Industria: Se utiliza en el desarrollo de nuevos medicamentos dirigidos al metabolismo del glucógeno
Mecanismo De Acción
GPi 688 ejerce sus efectos al unirse al sitio de indol de la fosforilasa de glucógeno, inhibiendo su actividad. Esta inhibición evita la descomposición del glucógeno en glucosa, reduciendo así los niveles de glucosa en la sangre. Los objetivos moleculares incluyen la fosforilasa de glucógeno hepática humana, la fosforilasa de glucógeno hepática de ratón y la fosforilasa de glucógeno muscular esquelética humana .
Compuestos similares:
CP-91149: Otro inhibidor de la fosforilasa de glucógeno con actividad inhibitoria similar.
BAY U6751: Conocido por su potente inhibición de la fosforilasa de glucógeno.
DAB: Un compuesto con un mecanismo diferente pero efectos similares en el metabolismo del glucógeno
Singularidad de this compound: this compound se destaca por su alta potencia y biodisponibilidad oral. Su capacidad para inhibir la fosforilasa de glucógeno a concentraciones muy bajas lo convierte en una herramienta valiosa en la investigación y en potenciales aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid droplet formation in murine AML-12 hepatocytes grown in the presence of oleic acid . This interaction is species-specific, as it does not affect lipid droplet formation in HuH7 or primary human hepatocytes .
Cellular Effects
The effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to block lipid droplet formation in specific cell lines, indicating its potential role in regulating lipid metabolism .
Molecular Mechanism
At the molecular level, 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of lipid droplet formation by binding to specific targets within the cell, thereby preventing the accumulation of lipids . This inhibition is crucial for understanding its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that its inhibitory effects on lipid droplet formation are sustained over a specific period, indicating its stability under experimental conditions .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits lipid droplet formation without causing significant adverse effects. At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide is involved in specific metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism, thereby influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its function and effectiveness in inhibiting lipid droplet formation .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de GPi 688 involucra múltiples pasos, comenzando con los derivados de indol apropiados. Los pasos clave incluyen:
Formación del núcleo de indol: Esto se logra mediante reacciones de ciclación.
Funcionalización: Introducción de varios grupos funcionales al núcleo de indol para mejorar su actividad inhibitoria.
Purificación: El producto final se purifica utilizando técnicas como recristalización y cromatografía para lograr altos niveles de pureza
Métodos de producción industrial: La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, asegurando que el compuesto cumpla con los estándares requeridos para fines de investigación .
Tipos de reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el núcleo de indol.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al núcleo de indol.
Sustitución: Se pueden realizar varias reacciones de sustitución para introducir diferentes grupos funcionales, mejorando la actividad del compuesto
Reactivos y condiciones comunes:
Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos de sustitución: Como halógenos o agentes alquilantes
Productos principales: Los principales productos formados a partir de estas reacciones son derivados de this compound con grupos funcionales modificados, que pueden utilizarse para estudiar las relaciones estructura-actividad .
Comparación Con Compuestos Similares
CP-91149: Another glycogen phosphorylase inhibitor with similar inhibitory activity.
BAY U6751: Known for its potent inhibition of glycogen phosphorylase.
DAB: A compound with a different mechanism but similar effects on glycogen metabolism
Uniqueness of GPi 688: this compound stands out due to its high potency and oral bioavailability. Its ability to inhibit glycogen phosphorylase at very low concentrations makes it a valuable tool in research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICNBXVDHCBKCE-PUODRLBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
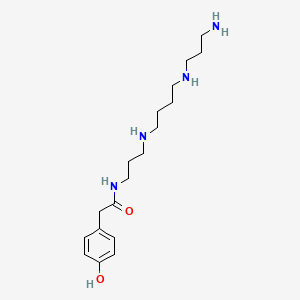
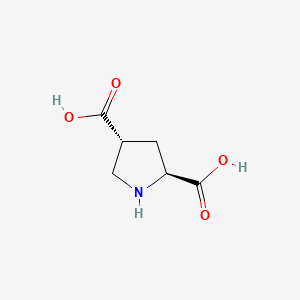

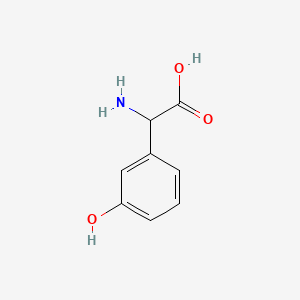
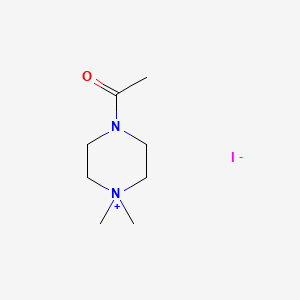
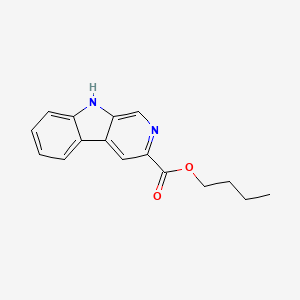

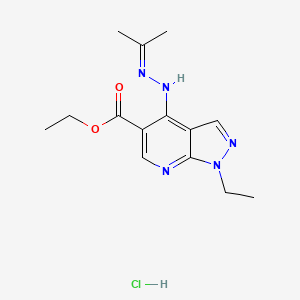
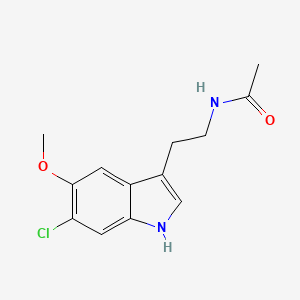
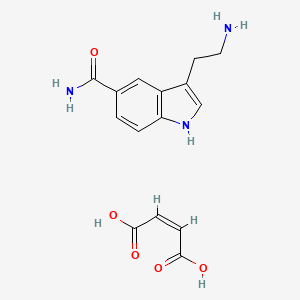
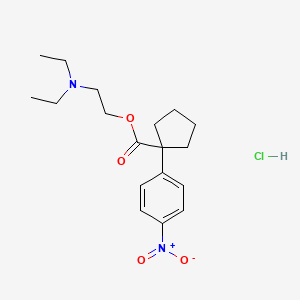
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662558.png)
